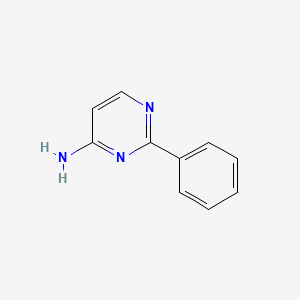

2-Phenylpyrimidin-4-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c11-9-6-7-12-10(13-9)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFORUTXEPGVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496599 | |

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33630-25-0 | |

| Record name | 2-Phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylpyrimidin 4 Amine

Synthetic Routes to 2-Phenylpyrimidin-4-amine Core Structures

The synthesis of the this compound core and its derivatives can be achieved through a variety of synthetic strategies. These methods range from traditional condensation reactions, which are foundational to pyrimidine (B1678525) chemistry, to modern catalytic techniques that offer enhanced efficiency and substrate scope.

Classical Approaches in Pyrimidine Synthesis

Classical methods for constructing the pyrimidine ring often rely on the cyclization of acyclic precursors. These established routes provide the fundamental framework for accessing the this compound core.

Reaction of Pyridine (B92270) Derivatives with Aryl Halides

While the direct transformation of a pyridine ring into a pyrimidine ring is not a typical classical synthesis, pyridine derivatives are crucial starting materials for constructing more complex molecules that feature the this compound core. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are often employed to link pyridine and pyrimidine moieties with aryl halides. For example, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized from the corresponding amines using a Buchwald-Hartwig amination protocol. mdpi.com This method involves the use of a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a ligand such as Xantphos (B1684198), and a base, typically sodium tert-butoxide, in a suitable solvent like toluene (B28343). mdpi.com

In a similar vein, the synthesis of 4-(6-(hetero)arylpyridin-2-yl)pyrimidine substrates has been accomplished through Suzuki-Miyaura C-C cross-couplings. This reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, to couple a bromo-substituted pyridine with a boronic acid in a mixed solvent system. These catalytic methods showcase the importance of pyridine derivatives in the synthesis of complex analogues of this compound.

Amination of Substituted Pyridine Rings

Direct amination of a pyridine ring to form a pyrimidine is not a standard synthetic transformation. However, amination reactions are critical in the functionalization of pyrimidine rings, including those that may contain a pyridine substituent. The synthesis of N,N-diaryl-2-aminopyrimidine derivatives has been achieved by reacting 2-chloropyrimidines with secondary aromatic amines. Furthermore, the highly electron-deficient amino group of pyrimidin-2-amines can be a challenging site for electrophilic substitution, but benzylation has been achieved by reacting 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) with 2,4-dimethylbenzyl bromide in the presence of potassium carbonate in DMF. mdpi.com

More advanced methods for the amination of pyrimidines have also been developed. A C2-selective amination of pyrimidines can be achieved through the formation of pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. nih.gov This highlights the ongoing development of methods to introduce amino groups to the pyrimidine core.

Condensation Reactions with Guanidine (B92328) and Chalcone (B49325) Derivatives

A cornerstone of classical pyrimidine synthesis is the condensation reaction between a β-dicarbonyl compound or its equivalent and a guanidine derivative. Specifically, the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with guanidine is a widely used method for preparing 2-aminopyrimidines. acs.orgd-nb.inforesearchgate.net This reaction proceeds via a Michael addition of guanidine to the α,β-unsaturated carbonyl system of the chalcone, followed by cyclization and dehydration to form the pyrimidine ring. researchgate.net

The synthesis of 4,6-diarylpyrimidin-2-amine derivatives can be achieved by refluxing the appropriate chalcone with guanidine hydrochloride in dimethylformamide (DMF). d-nb.info Similarly, reacting chalcones with guanidine nitrate (B79036) in the presence of a base is another effective approach. researchgate.net A study on the synthesis of 2-amino-4,6-diarylpyrimidines involved condensing chalcones with guanidine carbonate by refluxing in DMF at 160 °C. acs.org The use of a magnetically separable MgFe₂O₄ nanoparticle catalyst has also been reported to efficiently produce 6,6'-(1,4-phenylene)bis(4-phenylpyrimidin-2-amine) from the corresponding bis-chalcone and guanidine nitrate. nih.gov

Below is a table summarizing various reaction conditions for this condensation reaction:

| Reactants | Catalyst/Base | Solvent | Conditions | Product Yield | Reference |

| Substituted Chalcones and Guanidine HCl | - | DMF | Reflux, 4 hours | - | d-nb.info |

| 1,3-diphenylprop-2-en-1-one and Guanidine Carbonate | - | DMF | 160 °C, 4 hours | Good | acs.org |

| Chalcones and Guanidine Nitrate | Base | - | Michael Addition | - | researchgate.net |

| 3,3'-(1,4-phenylene)bis(1-phenylprop-2-en-1-one) and Guanidine Nitrate | MgFe₂O₄ Nanoparticles | Ethanol | Reflux, 200 min | 85-90% | nih.gov |

| 3-azido-6-substituted-2-phenyl-4H-chromen-4-one and Guanidine Carbonate | [bmim][PF6] (ionic liquid) | - | - | Enhanced | acs.org |

Chlorination and Methylation of 2-Phenylpyrimidine (B3000279) Derivatives

The functionalization of the 2-phenylpyrimidine core through reactions like chlorination and methylation is a common strategy to create diverse analogues. For instance, 6-chloro-N-methyl-2-phenylpyrimidin-4-amine can be synthesized from a 2-phenylpyrimidine precursor. nih.gov This process typically involves chlorination using an agent like thionyl chloride, followed by methylation with a reagent such as methyl iodide in the presence of a base like potassium carbonate. nih.gov

Chloromethylation of 2-phenylpyrimidine can be achieved using reagents such as paraformaldehyde and HCl in acetic acid, leading to the formation of compounds like 2-[3-(chloromethyl)phenyl]pyrimidine. acs.org This reactive chloromethyl group can then be used for further modifications. These transformations are crucial for building more complex molecules and for structure-activity relationship studies.

Catalytic Synthesis of this compound and its Analogues

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues has greatly benefited from the development of catalytic, particularly palladium-catalyzed, cross-coupling reactions. mdpi.comchinesechemsoc.org

The Suzuki coupling is a prominent method used in this context. For example, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been achieved by coupling a dichloropyrimidine intermediate with various boronic acids using a palladium catalyst like Pd(PPh₃)₄ in a microwave reactor. This approach allows for the introduction of a wide range of substituents at different positions of the pyrimidine ring. The synthesis of oxetane-containing analogues has also been described, where a key step is the in-situ formation of an organoboronic acid followed by a Suzuki coupling. chinesechemsoc.org

The Buchwald-Hartwig amination is another powerful tool for forming C-N bonds. This reaction has been used to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines from the corresponding 2-aminopyrimidine (B69317) and aryl bromides. mdpi.com The choice of palladium catalyst and ligand is crucial for the success of these reactions.

Here is a table summarizing some catalytic reactions for the synthesis of this compound analogues:

| Reaction Type | Reactants | Catalyst/Ligand System | Solvent | Conditions | Reference |

| Suzuki Coupling | 2,4-dichloroquinazoline (B46505) and boronic acids | Pd(PPh₃)₄ | - | Microwave, 150 °C, 30 min | |

| Suzuki Coupling | 2,4-dichloro-5-methylpyrimidine (B13550) and 2-isopropylphenyl boronic acid | - | - | - | chinesechemsoc.org |

| Buchwald-Hartwig | 4-(pyridin-3-yl)pyrimidin-2-amine and aryl bromides | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Toluene | Reflux | mdpi.com |

| Suzuki Coupling | 2-amino-4-chloro-6-methyl-pyridine and 3-pyridineboronic acid | Dichlorobis(triphenylphosphine)Pd(II) | ACN/H₂O | 78 °C, 7 hours | acs.org |

These catalytic methods provide versatile and efficient pathways to a wide array of this compound derivatives, which are valuable for various applications, including medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds, essential for synthesizing N-aryl pyrimidine derivatives. The Buchwald-Hartwig amination, in particular, has been instrumental in this field. wikipedia.org This method facilitates the coupling of amines with aryl halides or triflates, enabling the direct formation of the N-phenyl linkage. wikipedia.org

In the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, optimized Buchwald-Hartwig conditions, employing a catalyst system of dichlorobis(triphenylphosphine)Pd(II) with a xantphos ligand and sodium tert-butoxide as the base, have proven effective. nih.gov The reactions, typically conducted in refluxing toluene, yield the desired products in moderate to good yields, ranging from 27% to 82%. nih.gov For instance, the arylation of 2-aminopyrimidine derivatives with various aryl bromides using this protocol has been successfully demonstrated. nih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. While initial attempts with ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) were met with limited success, the use of bidentate phosphine (B1218219) ligands such as Xantphos and DavePhos has significantly improved reaction rates and yields. wikipedia.orgnih.govacs.org For example, in the synthesis of certain N-benzyl-2-phenylpyrimidin-4-amine derivatives, the RuPhos palladacycle was found to be optimal for some couplings, while others proceeded best with DavePhos. acs.org

Suzuki coupling, another palladium-catalyzed reaction, is also frequently used in conjunction with or as a preliminary step to amination for the synthesis of more complex derivatives. acs.orgnih.gov This involves the coupling of a pyrimidine core, often bearing a halogen substituent, with a boronic acid. acs.orgnih.gov For example, 2,4-dichloroquinazoline can be reacted with an amine, followed by a Suzuki coupling with various boronic acids using a Pd(PPh₃)₄ catalyst to generate a library of analogues. acs.org

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dichlorobis(triphenylphosphine)Pd(II) | Xantphos | Sodium tert-butoxide | Toluene | Reflux | 27-82 | nih.gov |

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 81 | ||

| Pd(PPh₃)₄ | 150 (microwave) | acs.org | ||||

| Not Specified | RuPhos | acs.org | ||||

| Not Specified | DavePhos | acs.org |

Metal-Organic Framework (MOF) Catalysis in Pyrimidine Synthesis

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for the synthesis of pyrimidine derivatives due to their high surface area, tunable porosity, and the presence of catalytically active metal centers and organic linkers. nih.govmdpi.comfrontiersin.org These crystalline porous materials can act as Lewis acids or Brønsted acids/bases, facilitating various organic transformations. researchgate.net

Iron-based MOFs, in particular, are attractive due to their stability, low toxicity, and cost-effectiveness. frontiersin.org For instance, a magnetic nanocomposite, Fe3O4@iron-based metal–organic framework [Fe3O4@MOF (Fe) NC], has been successfully employed as a recyclable catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives through a multicomponent reaction. frontiersin.org The high dispersibility and abundant catalytically active sites of such Fe-based MOFs contribute to their catalytic efficiency. frontiersin.org

Amine-functionalized MOFs also show significant potential in catalysis. rsc.org The amine groups can be introduced during the MOF synthesis or through post-synthetic modification. researchgate.net A cobalt-based MOF, Co-DAT-MOF, synthesized using 4,6-diamino-2-thiopyrimidine as the organic linker, has demonstrated high catalytic activity in the synthesis of chromeno[2,3-d]pyrimidin-8-amines. nih.gov The catalytic performance of MOFs can be further enhanced by incorporating them into composite materials, such as supporting them on graphene oxide. dntb.gov.ua

| MOF Catalyst | Application | Key Features | Reference |

| Fe3O4@MOF (Fe) NC | Synthesis of pyrano[2,3-d]pyrimidines | Recyclable, high surface area, stable | frontiersin.org |

| Co-DAT-MOF | Synthesis of chromeno[2,3-d]pyrimidin-8-amines | High catalytic activity, microsphere shape | nih.gov |

| ZIF-8-incorporated MgFe2O4 on graphene oxide | Synthesis of pyrazole-based pyrido[2,3-d]pyrimidine-diones | Ternary hybrid catalyst | dntb.gov.ua |

Magnetically Separable Nanocatalysts (e.g., MgFe2O4)

Magnetically separable nanocatalysts have gained significant attention in organic synthesis due to their ease of separation from the reaction mixture using an external magnet, which allows for simple recovery and reuse. rsc.orglp.edu.ua This aligns with the principles of green chemistry by reducing catalyst waste. researchgate.net Among these, spinel ferrites with the general formula MFe2O4 (where M can be Mg, Mn, Ni, Co, or Zn) are notable for their high stability and excellent magnetic and catalytic properties. rsc.org

Magnesium ferrite (B1171679) (MgFe2O4) nanoparticles, in particular, have been identified as a hyperactive, heterogeneous catalyst for the synthesis of various five and six-membered heterocyclic compounds, including pyrimidines. lp.edu.ua These nanocatalysts can be synthesized via methods like co-precipitation or combustion techniques. lp.edu.uarsc.org The catalytic activity of MgFe2O4 is attributed to the unique combination of Mg²⁺ and Fe³⁺ ions. lp.edu.ua

The surface of these magnetic nanoparticles can be functionalized to enhance their catalytic performance and stability. For example, MgFe2O4 nanoparticles functionalized with tris(hydroxymethyl)aminomethane (MgFe2O4@Tris) have been used as an effective catalyst for the one-pot synthesis of pyrazolopyranopyrimidine derivatives. rsc.orgrsc.org Similarly, silica-coated nano-Fe3O4 particles modified with diaminopyrimidine have been developed as a novel nanocatalyst for the synthesis of pyranothiazolopyrimidines under solvent-free conditions. nih.gov The magnetic core allows for easy separation, and the catalyst can be reused multiple times without a significant loss in activity. lp.edu.uanih.govsemnan.ac.ir

| Nanocatalyst | Synthetic Application | Key Advantages | Reference(s) |

| MgFe2O4 | Synthesis of pyrimidines, pyrazoles, isoxazoles | Hyperactive, magnetically separable, reusable | lp.edu.ua |

| MgFe2O4@Tris | Synthesis of pyrazolopyranopyrimidine derivatives | High catalytic activity, easy magnetic separation, reusable | rsc.orgrsc.org |

| Fe3O4@SiO2@Pr-NH2@DAP | Synthesis of pyranothiazolopyrimidines, 4H-pyrans | Magnetically recyclable, solvent-free conditions | nih.gov |

| ZnS/CuFe2O4 | Synthesis of 2-amino-3-cyano-4H-pyran derivatives | Mild conditions, good yields, reusable | semnan.ac.ir |

Organocatalytic Approaches for Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metal catalysts. researchgate.netsioc-journal.cn This approach utilizes small organic molecules to catalyze reactions, often with high enantioselectivity. In the context of pyrimidine derivatives, organocatalysis offers a promising route to chiral structures that are of interest in medicinal chemistry.

While direct asymmetric synthesis of this compound itself is not extensively detailed, the principles of organocatalysis have been applied to the synthesis of various chiral heterocyclic compounds, including those containing a pyrimidine or a related nitrogen-containing ring. For instance, chiral phosphoric acids have been used as catalysts in asymmetric [2+4] cycloadditions to produce chiral chroman derivatives. mdpi.com Similarly, chiral secondary amines are effective organocatalysts for the enantioselective functionalization of carbonyl compounds, which can be precursors to chiral heterocycles. au.dk

A key challenge in the asymmetric functionalization of amines is the inertness of the α-C-H bond. researchgate.net Recent studies have shown that N-arylidene-protected alkyl amines can be activated as carbanions for asymmetric conjugate additions and Mannich reactions, providing a pathway to chiral α,α-dialkyl amines. researchgate.net This highlights the potential for developing organocatalytic methods for the asymmetric synthesis of complex amine derivatives.

The asymmetric synthesis of highly substituted chiral 2-oxospiro-[indole-3,4'-(1',4'-dihydropyridine)] derivatives has been achieved via the reaction of an enamine with isatylidene malononitrile (B47326) derivatives in the presence of a chiral base organocatalyst, yielding moderate but promising enantioselectivity. mdpi.com These approaches demonstrate the growing potential of organocatalysis in constructing complex, enantioenriched heterocyclic systems.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of this compound and its derivatives to minimize environmental impact. researchgate.netdergipark.org.tr These approaches focus on the use of environmentally benign solvents, solvent-free conditions, and energy-efficient methods like microwave irradiation.

Solvent-Free and Microwave Irradiation Conditions

Solvent-free reaction conditions offer significant environmental benefits by eliminating solvent waste and simplifying product purification. nih.gov The synthesis of various heterocyclic compounds, including pyrimidine derivatives, has been successfully achieved under solvent-free conditions, often with the aid of a catalyst. For example, the one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride in the presence of magnetic nano Fe3O4 particles as a catalyst can be performed under solvent-free conditions to produce 4-amino-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives. researchgate.net

Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction times from hours to minutes and often improving yields. omicsonline.org This technique has been applied to the synthesis of various pyrimidine derivatives. For instance, the cyclization of chalcones with guanidine hydrochloride to form 4-phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine has been carried out under microwave irradiation. Similarly, a one-pot three-component cyclocondensation reaction to synthesize dihydropyrimidine (B8664642) derivatives has been efficiently conducted using microwave heating. omicsonline.org The combination of solvent-free conditions and microwave irradiation represents a particularly eco-friendly and efficient synthetic strategy.

| Method | Reactants | Product | Conditions | Reference |

| Solvent-free | Aldehyde, malononitrile, benzamidine hydrochloride | 4-Amino-6-aryl-2-phenylpyrimidine-5-carbonitrile | Nano Fe3O4 catalyst | researchgate.net |

| Microwave-assisted | 1-(4-(4-piperidin-1-yl)phenyl)-3-substituted phenylprop-2-en-1-one, guanidine hydrochloride | 4-Phenyl-6-(4-(piperidin-1-yl) substituted phenyl)pyrimidin-2-amine | Not specified | |

| Microwave-assisted | Urea (B33335), benzaldehyde, ethylacetoacetate | Dihydropyrimidine derivative | 200 W, 3 min | omicsonline.org |

| Microwave-assisted | Chalcones, guanidine hydrochloride | 4,6-Diarylpyrimidin-2-amines | Solid NaOH, no solvent, 15-18 min |

Use of Eco-Friendly Solvents (e.g., PEG-400)

The use of environmentally friendly solvents is a cornerstone of green chemistry. Poly(ethylene glycol) (PEG-400) has gained attention as a green solvent due to its low toxicity, biodegradability, non-volatility, and thermal stability. thieme-connect.comresearchgate.net It has been successfully employed as a reaction medium for the synthesis of various heterocyclic compounds.

A metal-free synthesis of C2-functionalized pyrimidines has been developed using PEG-400 as the solvent. thieme-connect.com This method involves the reaction of pyrimidin-2-yl phosphates with amines and thiophenols, affording the desired products in good to excellent yields without the need for any catalysts or additives. thieme-connect.com PEG-400 has also been used as a medium for the one-pot, five-component synthesis of thiazole (B1198619) derivatives, showcasing its versatility as a green solvent. researchgate.net Furthermore, the synthesis of isoxazolyl indole-3-carboxylic acid esters has been efficiently carried out in PEG-400 at ambient temperature. researchgate.net The use of aqueous PEG-400 has also been reported for the one-pot, three-component synthesis of 2-aminopyrimidines at ambient temperature, further highlighting its utility in developing sustainable synthetic protocols. lookchem.com

Derivatization Strategies for this compound

The primary amino group at the C4 position of this compound serves as a key handle for introducing a wide array of substituents, primarily through alkylation and acylation reactions. These modifications are crucial for tuning the molecule's physicochemical properties and biological activity.

The synthesis of N-substituted derivatives, such as N-benzyl-2-phenylpyrimidin-4-amine analogues, is often achieved through nucleophilic substitution reactions. A common route involves reacting a 4-chloro-2-phenylpyrimidine (B179847) intermediate with a variety of primary or secondary amines. acs.org For example, N-benzyl derivatives have been synthesized by reacting the corresponding 4-chloro-2-phenylquinazoline (B1330423) with various amines. acs.org While this example uses a quinazoline (B50416) scaffold, the principle of reacting a 4-chloro-pyrimidine with an amine is a standard and transferable method.

Another significant strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is particularly effective for forming N-aryl bonds. For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized by reacting 4-(pyridin-3-yl)pyrimidin-2-amine with appropriate aryl bromides. This reaction typically employs a palladium catalyst like dichlorobis(triphenylphosphine)Pd(II), a ligand such as Xantphos, and a base like sodium tert-butoxide in a solvent such as toluene under reflux conditions.

The table below summarizes representative conditions for N-substitution reactions on pyrimidine cores.

| Reaction Type | Starting Materials | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Chloro-2-phenylpyrimidine, Amine (R-NH₂) | Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF), Heat | N-Substituted-2-phenylpyrimidin-4-amine | acs.org |

| Buchwald-Hartwig Amination | 4-Aminopyrimidine (B60600) derivative, Aryl bromide | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., Xantphos), Base (e.g., NaOtBu), Toluene, Reflux | N-Arylpyrimidin-4-amine |

Direct functionalization of the pyrimidine ring of this compound allows for the introduction of substituents that can sterically and electronically influence the molecule's properties. Positions 5 and 6 are common sites for such modifications.

Substitution at the 5- and 6-positions can significantly impact biological activity. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, the introduction of a methyl group at the 5-position was found to increase inhibitory potency against certain enzymes, whereas a methyl group at the 6-position led to a decrease in potency. acs.org The 5,6-dimethyl derivative was also well-tolerated. acs.org

Halogenation and nitration are also key transformations. The synthesis of N-benzyl-6-chloro-5-nitro-2-phenylpyrimidin-4-amine involves multistep reactions including the introduction of a nitro group at position 5 and a chloro group at position 6 of the pyrimidine ring. The presence of these electron-withdrawing groups alters the reactivity of the ring. The chlorine atom at C6, for example, can be subsequently displaced by various nucleophiles, providing a route to further derivatives.

The synthesis of these modified compounds often starts from appropriately substituted precursors rather than direct substitution on the this compound core, which can be challenging due to the electron-rich nature of the aminopyrimidine ring. For example, using 2,4-dichloro-5-methylpyrimidine as a starting material allows for the sequential introduction of the phenyl group at C2 and the amino group at C4, yielding a 5-methyl substituted final product. acs.org

The following table showcases examples of modifications at the pyrimidine ring.

| Position | Substituent | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|---|

| 5 | Methyl (-CH₃) | Use of 5-methyl-substituted pyrimidine precursor | 2,4-Dichloro-5-methylpyrimidine | acs.orgacs.org |

| 6 | Methyl (-CH₃) | Use of 6-methyl-substituted pyrimidine precursor | Chalcone condensation with guanidine | vulcanchem.com |

| 5 | Nitro (-NO₂) | Nitration of pyrimidine ring | Nitrating agents (e.g., HNO₃/H₂SO₄) | |

| 6 | Chloro (-Cl) | Chlorination of pyrimidone precursor | Chlorinating agents (e.g., POCl₃) |

Annulation reactions involving the this compound core lead to the formation of polycyclic heteroaromatic systems, expanding the chemical space and often leading to compounds with novel biological profiles.

The pyrimido[4,5-d]pyrimidine (B13093195) core can be constructed from 4-aminopyrimidine precursors. One efficient method involves the reaction of a polymer-bound 4-aminopyrimidine with urea or thiourea (B124793) to yield 4-aminopyrimido[4,5-d]pyrimidines after cleavage from the support. nih.gov Another approach describes the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines in a two-step procedure starting from readily available reagents. mdpi.com

A general strategy involves the cyclization of 5-aminomethylpyrimidine derivatives. For instance, 4-arylamino-5-aminomethyl-6-methyl-2-phenylpyrimidines can undergo a Mannich-type cyclization with aldehydes to form 1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines. ptfarm.pl The chemistry of these bicyclic systems is rich, with various synthetic routes available depending on the desired substitution pattern. rsc.org

Imidazo[1,2-a]pyrimidines are commonly synthesized via the condensation of a 2-aminopyrimidine with an α-haloketone, a reaction known as the Tschitschibabin (Chichibabin) synthesis. For example, reacting 2-aminopyrimidine with various 2-bromoarylketones, catalyzed by Al₂O₃ under microwave irradiation, provides a convenient route to 2-arylimidazo[1,2-a]pyrimidines. mdpi.com

Another powerful method involves a one-pot, three-component condensation. The reaction of an aldehyde, 2-aminobenzimidazole, and an α-tetralone in the presence of p-toluenesulfonic acid can yield complex imidazo[1,2-a]pyrimidine (B1208166) derivatives. researchgate.net More recently, regio-selective syntheses have been developed, for instance, through the annulation reaction between β-ethoxy acrylamides and phosphorylated aminoimidazoles, which can furnish either 2-amino or 4-amino constitutional isomers of imidazo[1,2-a]pyrimidines with high selectivity. google.com Imine derivatives of imidazo[1,2-a]pyrimidine-2-carbaldehyde (B140957) have also been synthesized and subsequently reduced to the corresponding amines. nih.govnih.gov

The primary amino group of this compound and its analogues can readily react with aldehydes or ketones to form imines, commonly known as Schiff bases. These reactions are typically acid-catalyzed and reversible. lumenlearning.com

The synthesis of pyrimidine Schiff bases often involves the condensation of a 4-aminopyrimidine derivative with a suitable aldehyde. For example, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde has been used as a key intermediate to synthesize a series of 5-iminomethylpyrimidine compounds by reacting it with various substituted anilines. mdpi.com These reactions can be catalyzed by Lewis acids like indium(III) trifluoromethanesulfonate. mdpi.com

Research has shown that the formation of a Schiff base at the 5-position of a 6-methyl-2-phenylpyrimidin-4-amine (B2728644) core can enhance biological activity compared to the corresponding aminomethyl precursor. nih.gov This highlights the importance of the imine bond in modulating the pharmacological profile of these compounds. The synthesis of new 5-iminomethylpyrimidine compounds, differing in the substituents on the aromatic ring attached to the imine nitrogen, has been a subject of recent studies. nih.govresearchgate.net

The table below provides a general overview of Schiff base formation.

| Pyrimidine Precursor | Carbonyl Compound | Reaction Conditions | Product | Reference |

|---|---|---|---|---|

| 4-Amino-6-methyl-2-phenyl-pyrimidine-5-carbaldehyde | Substituted anilines (e.g., p-phenetidine) | THF, r.t. or Lewis acid catalyst (e.g., In(OTf)₃) | 5-[(Aryl)imino]methyl-6-methyl-2-phenylpyrimidin-4-amine derivative | mdpi.commdpi.comnih.gov |

| This compound | Aromatic aldehyde (Ar-CHO) | Acid catalyst, Dehydrating conditions | N-(Arylmethylidene)-2-phenylpyrimidin-4-amine | lumenlearning.com |

Structure Activity Relationship Sar Studies and Molecular Design for 2 Phenylpyrimidin 4 Amine Derivatives

Elucidation of Key Pharmacophoric Features

The biological activity of 2-phenylpyrimidin-4-amine derivatives is intricately linked to their pharmacophoric features. These features are the essential spatial and electronic characteristics that a molecule must possess to interact with a specific biological target and elicit a response.

Impact of Substituent Effects on Biological Activity

Modifications to the core structure of this compound have been extensively studied to understand how different substituents influence its biological effects. These studies are crucial for designing more potent and selective compounds.

The phenyl ring at the 2-position of the pyrimidine (B1678525) core is a key area for modification. Research has shown that substitutions on this ring can significantly alter the compound's activity. For instance, in the context of GPR119 agonists, optimization of substituents on the 2-phenyl ring led to the discovery of potent derivatives. nih.gov Specifically, 3,4-dihalogenated and 2,4,5-trihalogenated phenyl derivatives demonstrated strong agonistic activity. nih.gov In another study targeting USP1/UAF1 deubiquitinase, replacing a thiophene (B33073) moiety with a simple phenyl ring resulted in a modest improvement in potency. acs.org However, further substitutions with either electron-withdrawing or electron-donating groups on the phenyl ring showed a relatively flat structure-activity relationship, meaning these changes did not dramatically alter the compound's effectiveness. acs.org

Interestingly, for a series of novel GPR119 agonists, the presence of a 4-bromophenyl group at the 2-position was a key feature of a particularly effective compound. nih.gov This highlights that the nature and position of the substituent on the phenyl ring are critical determinants of biological activity.

Substitution at the amino group at the 4-position of the pyrimidine ring (N-substitution) plays a pivotal role in the activity of these compounds. The introduction of an N-benzyl group has been a particularly fruitful strategy in developing potent inhibitors of the USP1/UAF1 deubiquitinase complex. nih.govacs.org Medicinal chemistry efforts have demonstrated that modifications to the N-benzyl group can significantly enhance potency, leading to compounds with nanomolar inhibitory activity.

Further exploration of the N-benzyl moiety revealed that substitution on the benzyl (B1604629) ring itself can be well-tolerated and even beneficial. For example, adding a phenyl ring at the 4-position of the benzyl group was found to be compatible with activity. acs.org This led to the synthesis of a variety of analogues, with some pyridine-containing derivatives showing potencies approaching the micromolar range. acs.org

The importance of the N-substituent is also evident in the development of GPR119 agonists, where optimization of the amino group at the 4-position was a key strategy alongside modifications to the 2-phenyl ring. nih.gov

The pyrimidine ring itself offers several positions for modification, with the 5 and 6-positions being of particular interest. In the development of PDE4 inhibitors, the nature of the pyrimidine scaffold was found to be crucial for activity. researchgate.net For instance, the introduction of a methyl group at the 6-position of the pyrimidine ring is a common feature in many biologically active derivatives. nih.govmdpi.com

Furthermore, the introduction of a nitro group at the 5-position and a chloro group at the 6-position of the N-benzyl-2-phenylpyrimidin-4-amine scaffold has been explored. The presence of a -C=N- (imine) bond at the 5-position of the 6-methyl-2-phenylpyrimidine-4-amine core has been shown to increase its biological activity compared to the corresponding amino (-CH2-NH-) analogue. nih.govmdpi.comsemanticscholar.org Studies on 6-methyl-2-phenylpyrimidin-4-amine (B2728644) derivatives have shown that modifications at the 5-position, such as the introduction of an iminomethyl group, can significantly influence the compound's conformation and biological properties. nih.govmdpi.com

| Compound Series | Key Modification Position(s) | Observed Effect on Activity | Target |

|---|---|---|---|

| This compound | 2-Phenyl ring | Halogenation (e.g., 3,4-dihalo, 2,4,5-trihalo) increased potency. nih.gov | GPR119 |

| N-Benzyl-2-phenylpyrimidin-4-amine | N-benzyl group | Introduction and modification of this group significantly enhanced inhibitory potency. nih.gov | USP1/UAF1 |

| 6-Methyl-2-phenylpyrimidin-4-amine | Pyrimidine C5-position | Introduction of an imine group at C5 increased activity. nih.govmdpi.comsemanticscholar.org | Antibacterial/Anticancer |

| 4-Amino-2-phenylpyrimidine | Pyrimidine C6-position | Modifications at C6, such as adding a methyl or ethyl group, are important for activity. nih.govnih.gov | GPR119 |

Role of N-Substitution (e.g., N-benzyl)

Conformational Analysis and Hydrogen Bonding Networks

The three-dimensional shape (conformation) of this compound derivatives and their ability to form hydrogen bonds are critical for their interaction with biological targets. X-ray crystallography studies have provided valuable insights into these aspects.

Intermolecular hydrogen bonds are also vital for stabilizing the crystal structure and can influence how the molecules pack together. For example, in some derivatives, intermolecular N-H···N and C-H···O bonds form two-dimensional networks. The presence and nature of these hydrogen bonding networks can vary even between closely related compounds, such as an amine and its corresponding imine analogue, leading to different biological properties. nih.govmdpi.com

Computational and In Silico Approaches in SAR Analysis

Computational methods, often referred to as in silico studies, are increasingly used to understand and predict the structure-activity relationships of this compound derivatives. These approaches complement experimental work and can accelerate the drug discovery process.

Techniques like pharmacophore modeling, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular docking are employed to explore the binding modes of these compounds with their biological targets. researchgate.netnih.govresearchgate.net For instance, a five-point pharmacophore model was successfully developed for a series of 2-phenylpyrimidine (B3000279) analogues, leading to a statistically significant 3D-QSAR model. researchgate.net Such models can help identify the key chemical features necessary for biological activity.

Contour map analysis from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) studies can provide visual representations of where steric bulk or certain electronic properties are favored or disfavored for enhancing activity. mdpi.comnih.gov These insights are invaluable for designing new, more potent molecules. mdpi.comnih.gov

Molecular dynamics (MD) simulations can further be used to study the stability of the ligand-protein complex and to understand how mutations in the target protein might affect binding. mdpi.comnih.gov These computational tools provide a powerful platform for the rational design of novel this compound derivatives with improved therapeutic potential.

| Computational Method | Application in this compound Research | Key Findings/Insights |

|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Studying inhibitors of GSK-3 and PDE4B. researchgate.netnih.govresearchgate.net | Generated models with high predictive ability, highlighting the importance of electrostatic and hydrogen bond donor fields. researchgate.netnih.gov |

| Molecular Docking | Investigating binding modes with targets like GSK-3 and FLT3. nih.govmdpi.com | Identified key amino acid residues at the active site responsible for binding. nih.govmdpi.com |

| Pharmacophore Modeling | Discovering novel PDE4B and CXCR2 inhibitors. researchgate.netresearchgate.net | Developed models to screen databases for new compounds with desired activity. researchgate.net |

| Molecular Dynamics (MD) Simulation | Analyzing the stability of ligand-protein complexes (e.g., with FLT3). mdpi.comnih.gov | Confirmed the stability of docked conformations and provided insights into binding affinities. mdpi.com |

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This technique is crucial for understanding the binding modes of this compound derivatives within the active sites of their target proteins.

Research on a series of (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine derivatives as Glycogen (B147801) Synthase Kinase 3 (GSK-3) inhibitors has utilized molecular docking to elucidate their binding mechanisms. researchgate.net These simulations identify key amino acid residues at the active site of GSK-3 and explore the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For instance, studies have revealed that residues like Ile62, Val70, and Lys85 in the GSK-3 active site play a pivotal role in the complex's stability with these inhibitors. researchgate.net

Similarly, in studies of N-phenylpyrimidine-4-amine derivatives targeting FMS-like Tyrosine Kinase-3 (FLT3), molecular docking has identified critical residues for ligand binding. mdpi.comnih.gov These include K644, C694, F691, E692, N701, D829, and F830, which are located in the hydrophobic active site. mdpi.comnih.gov The docking analyses highlighted hydrogen bond interactions between the N-phenylpyrimidine-4-amine-NH2 group and residue C694, as well as π-π stacking with phenylalanine (F691), as being crucial for anchoring the ligands to the hinge loop of the kinase. mdpi.com

The reliability of these docking poses is often validated by comparing the root-mean-square deviation (RMSD) of the docked compound to a known crystal ligand. mdpi.com The binding energies (BEs) calculated from docking studies provide a quantitative measure of the binding affinity.

Table 1: Examples of Calculated Binding Energies from Molecular Docking Studies of N-phenylpyrimidine-4-amine Derivatives against FLT3

| Compound | Binding Energy (kcal/mol) |

| M01 | -11.31 |

| M03 | -11.68 |

| M17 | -9.88 |

| M20 | -10.54 |

| M24 | -9.68 |

| M34 | -10.09 |

| Data sourced from a study on N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors. mdpi.com |

Molecular Dynamics (MD) Simulations

To further investigate the stability of protein-ligand complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. researchgate.netmdpi.com MD simulations provide a dynamic view of the complex over time, offering insights into the conformational changes and the stability of the interactions. researchgate.netmdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.commdpi.com This method is pivotal in drug design as it helps in predicting the activity of novel compounds and understanding the structural features that influence potency. mdpi.com

For derivatives of this compound, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied. researchgate.netmdpi.com These models are built using a training set of compounds with known activities and then validated using a test set. mdpi.com In a study on FLT3 inhibitors, a 3D-QSAR model was developed for a series of 40 pyrimidine-4,6-diamine derivatives. mdpi.com The inhibitory activities (IC50 values) were converted to their logarithmic counterparts (pIC50) for the analysis. mdpi.com

The statistical significance of the QSAR models is assessed by various parameters, including the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient (R²pred). mdpi.comnih.gov A robust QSAR model demonstrates good internal and external predictive power. mdpi.com

Table 2: Statistical Parameters of a 3D-QSAR Model for FLT3 Inhibitors

| Model | q² | r² |

| CoMFA | 0.802 | 0.960 |

| CoMSIA (SEHD) | 0.725 | 0.965 |

| Data represents the statistical quality of the developed 3D-QSAR models. mdpi.com |

The contour maps generated from CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity. researchgate.netmdpi.com These maps guide the rational design of new, more potent inhibitors. researchgate.netmdpi.com

ADME Prediction and Toxicity Assessment

In the process of drug discovery, it is essential to evaluate the pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—and potential toxicity of new chemical entities. globalhealthsciencegroup.com In silico methods for ADME/Tox prediction are valuable tools for identifying drug candidates with favorable profiles early in the development pipeline, thereby reducing the likelihood of late-stage failures. globalhealthsciencegroup.com

For novel derivatives of this compound, computational tools are used to predict their ADME/Tox profiles. researchgate.net These predictions are often based on established principles like Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound. nih.gov Parameters such as intestinal absorption, Caco-2 permeability, skin permeability, and interaction with P-glycoprotein are evaluated to predict the absorption levels of the compounds. frontiersin.org

Toxicity predictions can be performed using various in silico models and databases. globalhealthsciencegroup.comfrontiersin.org These tools can assess the potential for mutagenicity (e.g., Ames test prediction), carcinogenicity, and organ-specific toxicity. globalhealthsciencegroup.comnih.gov For instance, in silico toxicity studies can identify structural alerts within a molecule that may be associated with adverse effects. frontiersin.org The design of novel (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine GSK-3 inhibitors included the development of compounds with a good potential ADME/T profile. researchgate.net

The integration of these computational assessments allows for the early identification of compounds with a higher probability of success in preclinical and clinical development. nih.gov

Biological Activities and Mechanistic Investigations of 2 Phenylpyrimidin 4 Amine and Its Derivatives

Anticancer and Antitumor Properties

Inhibition of Deubiquitinating Enzymes (e.g., USP1/UAF1)

A primary mechanism through which 2-phenylpyrimidin-4-amine derivatives exert their anticancer effects is by inhibiting the deubiquitinating enzyme complex USP1/UAF1. acs.orgacs.orgnih.gov This complex plays a crucial role in the DNA damage response, and its inhibition represents a promising strategy for cancer therapy. acs.orgnih.gov

Extensive research, including quantitative high-throughput screening of over 400,000 compounds, led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex. acs.orgnih.gov Among these, N-benzyl-2-phenylpyrimidin-4-amine derivatives, such as the well-characterized compound ML323, have shown nanomolar inhibitory potency. acs.orgacs.orgnih.govacs.org

The inhibitory mechanism of ML323 is thought to be allosteric, binding to a cryptic site on the USP1 protein. biorxiv.org This binding event is believed to replace a portion of the hydrophobic core of USP1, inducing conformational changes in the secondary structure that lead to a rearrangement of the active site and subsequent inhibition of its deubiquitinating activity. researchgate.net This allosteric inhibition effectively blocks the formation of the functional USP1/UAF1 complex. researchgate.net Structural studies have revealed that the isopropyl group of ML323 occupies the same position as a leucine (B10760876) residue in the unbound USP1 structure, and the triazole moiety forms a hydrogen bond with a glutamine residue, explaining the compound's enhanced inhibitory activity. biorxiv.org

The inhibition of the USP1/UAF1 complex by this compound derivatives leads to a direct and measurable downstream effect: the accumulation of monoubiquitinated Proliferating Cell Nuclear Antigen (PCNA). acs.orgnih.gov PCNA is a key protein involved in DNA replication and repair, and its monoubiquitination is a critical signal in these processes. USP1/UAF1 normally removes this ubiquitin tag, thereby regulating the DNA damage response.

Studies have demonstrated a strong correlation between the IC50 values of these compounds for USP1/UAF1 inhibition and the corresponding increase in monoubiquitinated PCNA (Ub-PCNA) levels in cancer cells. acs.orgnih.gov For instance, treatment of H1299 non-small cell lung cancer cells with these inhibitors led to a significant increase in Ub-PCNA levels. acs.org This disruption of PCNA deubiquitination is a key indicator of the on-target activity of these compounds.

The inhibition of USP1/UAF1 and subsequent increase in Ub-PCNA by this compound derivatives translate to significant anticancer activity in various cancer cell lines.

Non-Small Cell Lung Cancer (NSCLC): A strong correlation has been established between the USP1/UAF1 inhibitory potency of N-benzyl-2-phenylpyrimidin-4-amine derivatives and their ability to decrease cell survival in NSCLC cells. acs.orgnih.govacs.org ML323, a prominent derivative, has been shown to sensitize cisplatin-resistant NSCLC cells and impair DNA repair. researchgate.net Furthermore, other pyrimidine (B1678525) derivatives have demonstrated the ability to induce apoptosis while blocking autophagy in NSCLC cell lines like A549. nih.gov

Gastric Adenocarcinoma: Certain this compound derivatives have exhibited notable anticancer properties against gastric adenocarcinoma cells. nih.govnih.gov For example, a Schiff base derivative, 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, showed significantly better anticancer activity against human Caucasian gastric adenocarcinoma cells compared to its amine analogue. nih.govnih.gov Other studies have also reported the efficacy of pyrimidine derivatives in reducing the viability of gastric adenocarcinoma cells.

Osteosarcoma: The catalytic activity of USP1 is known to promote the in vitro transformation of osteosarcoma cells and in vivo tumor formation. researchgate.net The USP1 inhibitor ML323 has been shown to potentiate the cytotoxicity of cisplatin (B142131) in osteosarcoma cells. researchgate.netfocusbiomolecules.com In murine models, ML323 inhibited the progression of osteosarcoma. researchgate.net

Table 1: Anticancer Activity of Selected this compound Derivatives in Various Cancer Cell Lines This is an interactive table, you can sort and filter the data.

| Compound Class | Cancer Type | Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | Non-Small Cell Lung Cancer | H1299 | Decreased cell survival, increased Ub-PCNA | acs.org, nih.gov |

| 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives | Non-Small Cell Lung Cancer | A549 | Inhibition of proliferation, induction of apoptosis | nih.gov |

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | Gastric Adenocarcinoma | Human Caucasian gastric adenocarcinoma | Inhibition of cancer cell growth, induction of apoptosis | nih.gov, nih.gov |

| 6-chloro-N-methyl-2-phenylpyrimidin-4-amine | Gastric Adenocarcinoma | AGS | Reduced cell viability | |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives (e.g., ML323) | Osteosarcoma | Not specified | Potentiation of cisplatin cytotoxicity, inhibition of tumor progression | researchgate.net |

Correlation with Increased Monoubiquitinated PCNA Levels

Kinase Inhibition (e.g., Axl Kinase, CDK pathways)

In addition to their effects on deubiquitinating enzymes, derivatives of the this compound scaffold have been investigated as inhibitors of various protein kinases, which are key regulators of cell signaling and are often dysregulated in cancer.

Axl Kinase: The receptor tyrosine kinase Axl is a promising target for cancer therapy due to its common overexpression in many cancers and its association with tumor growth, metastasis, and drug resistance. nih.gov Diphenylpyrimidine–diamine derivatives have been developed as potent Axl kinase inhibitors. nih.gov Substituted N-phenylpyrimidin-2-amine analogs are also known to be useful as inhibitors of Axl kinase. google.com

CDK Pathways: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression, and their inhibition is a well-established anticancer strategy. mdpi.com Several 2-anilinopyrimidine derivatives have shown inhibitory activity against various CDKs, including CDK7, CDK8, and CDK9. mdpi.com Specifically, 4-substituted N-phenylpyrimidin-2-amine derivatives have demonstrated potent inhibitory activities against CDK2, CDK4, and CDK6. researchgate.net Furthermore, 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives are highly active CDK9 inhibitors. acs.org

Induction of Apoptosis in Cancer Cells

A common outcome of the various mechanistic actions of this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. This is a critical hallmark of an effective anticancer agent.

Inhibition of the USP1/UAF1 complex by compounds like ML323 ultimately leads to increased cancer cell death. acs.org Studies on other pyrimidine derivatives have also directly demonstrated the induction of apoptosis. For instance, a Schiff base derivative of this compound was found to potentially inhibit cancer cell growth by inducing apoptosis in gastric adenocarcinoma cells. nih.govnih.gov Similarly, 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives were found to induce apoptosis in non-small cell lung cancer cells. nih.gov Furthermore, 2,4-pyrimidinediamine derivatives have been shown to induce apoptosis in ALK-positive cancer cell lines. semanticscholar.org

Modulation of Cell Proliferation and Signaling Pathways

Derivatives of this compound have been identified as potent modulators of cell proliferation and key signaling pathways, demonstrating significant potential in anticancer research. These compounds often exert their effects by targeting specific enzymes and proteins that are crucial for cancer cell survival and growth.

A notable mechanism of action for some N-benzyl-2-phenylpyrimidin-4-amine derivatives is the inhibition of the USP1/UAF1 deubiquitinase complex. acs.orgacs.orgnih.govresearchgate.net This complex is a known regulator of DNA damage response, and its inhibition represents a promising strategy for anticancer therapy. nih.govresearchgate.net For instance, the derivative ML323 (a 1,2,3-triazole derivative) has shown nanomolar inhibitory potency against USP1/UAF1. acs.orgacs.orgresearchgate.net Inhibition of this complex leads to an increase in monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA), which correlates with decreased survival of non-small cell lung cancer cells. acs.orgacs.orgnih.gov

Furthermore, certain 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have been identified as inhibitors of UNC51-like kinase 1 (ULK1), a key initiator of autophagy. nih.gov The compound 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl) pyrimidin-2-amine (3s) was found to be a potent ULK1 inhibitor, leading to the inhibition of proliferation and induction of apoptosis in A549 non-small cell lung cancer cells. nih.gov

The anti-proliferative activity of these compounds has been quantified in various cancer cell lines. For example, derivatives of 6-chloro-5-phenylpyrimidin-4-amine (B11976333) have demonstrated cytotoxic effects against gastric adenocarcinoma (AGS) cells with IC50 values in the micromolar range. Similarly, certain derivatives have shown cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-468, with IC50 values below 20 μM.

Interactive Table: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| ML323 (1,2,3-triazole derivative) | USP1/UAF1 inhibitor | Non-small cell lung cancer | 76 nM | acs.orgresearchgate.net |

| 4-Phenyl benzyl (B1604629) amine derivative (12) | USP1/UAF1 inhibitor | - | 3.7 | acs.org |

| 3-Pyridine derivative (17) | USP1/UAF1 inhibitor | - | 1.1 | acs.org |

| 6-chloro-5-phenylpyrimidin-4-amine derivative | Cytotoxicity | AGS (gastric adenocarcinoma) | 53.02 | |

| 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine derivative | Cytotoxicity | MCF-7, MDA-MB-468 (breast cancer) | < 20 |

Antimicrobial and Anti-infective Applications

The versatile scaffold of this compound has also been a foundation for the development of potent antimicrobial and anti-infective agents.

Several derivatives of this compound have demonstrated significant antibacterial activity, including against the resilient pathogen Enterococcus faecalis. This bacterium is a common cause of nosocomial infections and is known for its intrinsic resistance to many antibiotics. nih.gov

One notable example is 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine, which has been identified as a selective antibacterial agent against Enterococcus faecalis. nih.gov This pyrimidine Schiff base exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL and a minimum bactericidal concentration (MBC) of 32 µg/mL against this bacterium. nih.gov The presence of the imine (-C=N-) bond is thought to be crucial for its enhanced activity. nih.gov

Other studies have also reported the antibacterial potential of pyrimidine derivatives against E. faecalis and other bacteria. For instance, certain pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides have shown vigorous inhibition against E. faecalis with MIC values as low as 0.5 mg/mL. encyclopedia.pub Additionally, some 2,5-pyrrolidinedione derivatives have displayed good MIC values (0.25-0.5 µM) against E. faecalis. uobasrah.edu.iq

Interactive Table: Antibacterial Activity of Pyrimidine Derivatives against Enterococcus faecalis

| Compound/Derivative | MIC | MBC | Reference |

|---|---|---|---|

| 5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine | 16 µg/mL | 32 µg/mL | nih.gov |

| Pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamide (Compound 37) | 0.5 mg/mL | Not specified | encyclopedia.pub |

| 2,5-pyrrolidinedione derivative (5a) | 0.25 µM | Not specified | uobasrah.edu.iq |

| 2,5-pyrrolidinedione derivative (5b) | 0.5 µM | Not specified | uobasrah.edu.iq |

The this compound framework has also been exploited to create compounds with significant antifungal properties. These derivatives have shown efficacy against a range of fungal pathogens, including those affecting both plants and humans.

One mechanism of antifungal action for some 2-phenylpyrimidine (B3000279) derivatives is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. A series of 2-phenylpyrimidine derivatives were designed as CYP51 inhibitors, with some compounds exhibiting good antifungal activities.

For example, a series of 2-(2-amino-5-azido-6-phenylpyrimidin-4-yl)-4-substituted phenols were synthesized and evaluated for their antifungal activity against lanosterol 14α-sterol demethylase. biorxiv.org In another study, a new class of benzimidazole (B57391) derivatives containing a 2-(2-(alkylthio)-6-phenylpyrimidin-4-yl) moiety demonstrated exceptional effectiveness against Sclerotinia sclerotiorum and Botrytis cinerea, with EC₅₀ values of 4.65 μg/mL and 0.14 μg/mL, respectively, for compound 46. orientjchem.org This was more potent than the standard fungicide carbendazim. orientjchem.org

Interactive Table: Antifungal Activity of this compound Derivatives

| Compound/Derivative | Fungal Species | IC50/EC50/MIC | Reference |

|---|---|---|---|

| 2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole (Compound 46) | Sclerotinia sclerotiorum | 4.65 µg/mL (EC₅₀) | orientjchem.org |

| 2-(2-(Alkylthio)-6-phenylpyrimidin-4-yl)-1H-benzimidazole (Compound 46) | Botrytis cinerea | 0.14 µg/mL (EC₅₀) | orientjchem.org |

| Sulfonylurea inhibitor of acetolactate synthase | C. albicans, C. parapsilosis | 1.25 µg mL⁻¹ (MIC) |

Derivatives of this compound have emerged as promising candidates in the search for new treatments for parasitic diseases like African trypanosomiasis (sleeping sickness) and malaria.

Several studies have reported the in vitro activity of these compounds against Trypanosoma brucei rhodesiense, the causative agent of East African trypanosomiasis, and Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net For instance, certain 2-aminopyrimidine (B69317) derivatives have shown good antitrypanosomal activity, with some compounds featuring the side chain of chloroquine (B1663885) exhibiting IC50 values as low as 0.41 µM. researchgate.net

In the context of antiplasmodial activity, some of these derivatives have demonstrated excellent potency. researchgate.net Related 2-aminopyrimidine compounds have also been investigated for their potential to treat diseases caused by Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54.

Interactive Table: Antitrypanosomal and Antiplasmodial Activity of this compound Derivatives

| Compound/Derivative | Parasite | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Aminopyrimidine derivative (9b) | Trypanosoma brucei rhodesiense | 0.41 | researchgate.net |

| 2-Aminopyrimidine derivative (9c) | Trypanosoma brucei rhodesiense | 1.03 | researchgate.net |

| 2-Aminopyrimidine derivative | Plasmodium falciparum NF54 | Not specified (excellent activity) | researchgate.net |

| 2-Aminopyrimidine derivative | Trypanosoma brucei rhodesiense | Low micromolar range |

Antifungal Properties

Anti-inflammatory Effects and Immunomodulation

The this compound scaffold has been a fertile ground for the discovery of compounds with potent anti-inflammatory and immunomodulatory properties. A primary mechanism for the anti-inflammatory action of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain. rsc.org

Several pyrimidine derivatives have shown significant in vitro inhibition of COX-2 activity. For example, certain pyrano[2,3-d]pyrimidine derivatives have demonstrated noteworthy anti-inflammatory activity with IC50 values against COX-2 as low as 0.04 µmol. rsc.org Similarly, some thiazolo[4,5-d]pyrimidine (B1250722) derivatives exhibited potent suppressive effects against COX-2, with IC50 values ranging from 0.87 to 3.78 μM. rsc.org One derivative, in particular, was found to be more potent than the well-known COX-2 inhibitor, celecoxib. rsc.org

In addition to direct enzyme inhibition, some pyrimidine derivatives may exert immunomodulatory effects. For instance, bropirimine, a brominated analog, is known to act as an oral immunostimulant by inducing interferon production. vulcanchem.com The structural features of 5-amino-6-hydroxy-2-phenylpyrimidin-4(3H)-one, with its hydroxy and amino groups, suggest it may also modulate cytokine signaling, although this requires further empirical validation. vulcanchem.com

Interactive Table: Anti-inflammatory Activity of Pyrimidine Derivatives (COX-2 Inhibition)

| Compound/Derivative | IC50 (µM) | Reference |

|---|---|---|

| Pyrano[2,3-d]pyrimidine derivative (5) | 0.04 ± 0.09 | rsc.org |

| Pyrano[2,3-d]pyrimidine derivative (6) | 0.04 ± 0.02 | rsc.org |

| Thiazolo[4,5-d]pyrimidine derivative (48g) | 0.87 | rsc.org |

| Thiazolo[4,5-d]pyrimidine derivative (48e) | 0.92 | rsc.org |

| Thiazolo[4,5-d]pyrimidine derivative (48k) | 1.02 | rsc.org |

Other Biological Activities

Beyond the well-documented anticancer, antimicrobial, and anti-inflammatory properties, derivatives of this compound have been investigated for other biological activities. These include the inhibition of various other enzymes and receptors, highlighting the broad therapeutic potential of this chemical class.

For example, N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]-[1,1'-biphenyl]-4-carboxamide has been evaluated for its ability to inhibit lysosomal phospholipase A2 (PLA2G15), a target associated with drug-induced phospholipidosis, showing an IC50 value of less than 1 µM.

Furthermore, the TAM subfamily of receptor tyrosine kinases, which includes Axl, Tyro3, and Mer, are involved in signaling pathways that regulate cell proliferation and angiogenesis. google.com Substituted N-phenylpyrimidin-2-amine analogs have been developed as inhibitors of the Axl kinase, suggesting a potential role in controlling tumor growth and angiogenesis. google.com

The diverse biological profile of this compound derivatives underscores their importance in drug discovery and development, with ongoing research continuing to uncover new therapeutic applications.

GPR119 Agonism for Metabolic Disorders

G protein-coupled receptor 119 (GPR119) has emerged as a promising target for the treatment of type 2 diabetes and other metabolic disorders. researchgate.net Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), respectively. oup.com Consequently, the development of potent GPR119 agonists has been a major focus of pharmaceutical research. Derivatives of this compound have been identified as a novel class of potent and orally active GPR119 agonists. nih.gov

Through systematic optimization of substituents on the phenyl ring at the 2-position and the amino group at the 4-position, researchers have developed highly effective compounds. For instance, the introduction of di- and tri-halogenated phenyl groups was found to significantly enhance GPR119 agonistic activity. nih.gov One notable derivative, (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol (24g), demonstrated potent GPR119 agonism and improved glucose tolerance in mice. nih.gov This compound also exhibited excellent pharmacokinetic profiles in both mice and monkeys, highlighting its potential as a therapeutic agent. nih.gov

Another significant derivative, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine (9t), was identified as a potent GPR119 agonist that improved glucose tolerance in mice following oral administration and showed good pharmacokinetic properties in rats. nih.gov The structure-activity relationship studies revealed that modifications at the 4-amino position of the 2-phenylpyrimidine scaffold are crucial for potent GPR119 agonism. nih.govnih.gov

The mechanism by which these derivatives exert their effects involves the activation of the GPR119/incretin axis. d-nb.info Upon binding to GPR119, these agonists trigger an increase in intracellular cyclic AMP (cAMP), which in turn stimulates the secretion of incretins. These incretins then act on their respective receptors to improve glucose homeostasis. d-nb.info

| Compound | Key Structural Features | Observed Activity | Reference |

|---|---|---|---|

| (2R)-3-{[2-(4-chloro-2,5-difluorophenyl)-6-ethylpyrimidin-4-yl]amino}propane-1,2-diol (24g) | 4-chloro-2,5-difluorophenyl at C2, (R)-propane-1,2-diol at N4 | Potent GPR119 agonist, improved glucose tolerance in mice, excellent pharmacokinetic profiles. | nih.gov |

| 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine (9t) | 4-bromophenyl at C2, 1-oxidopyridin-3-ylethyl at N4 | Potent GPR119 agonist, improved glucose tolerance in mice, good pharmacokinetic profile in rats. | nih.gov |

Anticonvulsant Activity

While the pyrimidine nucleus is a common feature in many anticonvulsant drugs, specific research focusing solely on the anticonvulsant properties of this compound and its direct derivatives is not extensively documented in the reviewed literature. However, studies on related pyrimidine derivatives suggest the potential of this chemical class in the development of new anticonvulsant agents. For example, research on various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which contain a phenyl-amino linkage, has shown anticonvulsant activity in the maximal electroshock (MES) seizure model. nih.govnih.gov

The evaluation of anticonvulsant activity often involves screening in animal models such as the MES and subcutaneous pentylenetetrazole (scPTZ) tests, which represent generalized tonic-clonic and absence seizures, respectively. nih.govsemanticscholar.org The neurotoxicity of the compounds is typically assessed using the rotarod test. nih.govsemanticscholar.org While these studies provide a basis for the anticonvulsant potential of pyrimidine-containing compounds, further investigation is required to specifically elucidate the anticonvulsant profile of this compound derivatives. The structural similarity to other active compounds suggests that this scaffold could be a promising starting point for the design of novel anticonvulsants.

| Compound Class | Test Model | Observed Activity | Reference |

|---|---|---|---|

| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Maximal Electroshock (MES) test | Showed protection against seizures, particularly 3-(trifluoromethyl)anilide derivatives. | nih.govnih.gov |

| Hybrid pyrrolidine-2,5-dione derivatives | MES test and 6 Hz seizure model | Demonstrated broad-spectrum anticonvulsant activity. | semanticscholar.org |

Antioxidant Properties

The antioxidant potential of pyrimidine derivatives has been an area of active research, with many studies highlighting their ability to scavenge free radicals. nih.gov The antioxidant capacity of these compounds is often attributed to the electron-donating or withdrawing nature of the substituents on the pyrimidine ring. nih.gov For instance, the synthesis of novel 4,6-bisaryl-pyrimidin-2-amine derivatives has yielded compounds with potent antioxidant activity, as evaluated by nitric oxide and hydrogen peroxide free radical scavenging methods. nih.gov

Specifically, compounds bearing electron-withdrawing groups such as chloro and bromo at certain positions have shown significant antioxidant potential compared to standard drugs like ascorbic acid. nih.gov Research on N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, which are structurally related to this compound, has also identified promising antioxidant compounds through Oxygen Radical Absorbance Capacity (ORAC) assays. mdpi.com

While these findings underscore the antioxidant potential of the broader pyrimidine class, dedicated studies on the antioxidant properties of this compound itself and its direct derivatives are less prevalent in the literature. The existing research on related structures, however, provides a strong rationale for further exploring this specific chemical scaffold for the development of novel antioxidant agents.

| Compound Class/Derivative | Assay Method | Key Findings | Reference |

|---|---|---|---|

| 4,6-bisaryl-pyrimidin-2-amine derivatives | Nitric oxide and hydrogen peroxide radical scavenging | Derivatives with electron-withdrawing groups showed potent antioxidant activity. | nih.gov |

| N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines | Oxygen Radical Absorbance Capacity (ORAC) | Identified compounds with promising antioxidant activities. | mdpi.com |

Applications in Chemical Biology and Drug Discovery

Lead Compound Identification and Optimization

A lead compound is a chemical entity showing desired pharmacological activity that can be further developed into a new drug. slideshare.net The 2-phenylpyrimidin-4-amine structure has served as an excellent starting point for the identification and optimization of such leads. For instance, derivatives of this compound have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.

One notable example is the development of inhibitors for the deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), which, in association with UAF1 (USP1-associated factor 1), is a regulator of DNA damage response and a promising anticancer target. acs.orgnih.gov Medicinal chemistry efforts led to the identification of ML323 and related N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors. acs.orgacs.org Optimization of this lead compound involved exploring various substituents on the pyrimidine (B1678525) and phenyl rings to enhance potency and selectivity. acs.orgresearchgate.net

Another area of interest is in developing agents against neurodegenerative diseases like Alzheimer's and Parkinson's. Researchers have used the (5-imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amine scaffold to develop inhibitors of glycogen (B147801) synthase kinase 3 (GSK-3), a key enzyme implicated in these conditions. mdpi.comnih.gov

The process of lead optimization often involves creating a library of analogs to establish structure-activity relationships (SAR). For example, studies on N-phenylpyrimidine-2-amine derivatives as inhibitors of fibroblast growth factor receptor 4 (FGFR4) have been conducted to develop selective anticancer agents. nih.gov Similarly, molecular modeling studies of N-phenylpyrimidine-4-amine derivatives have been used to design inhibitors of FMS-like tyrosine kinase-3 (FLT3) for acute myeloid leukemia. nih.govnih.gov

Table 1: Examples of this compound Derivatives as Lead Compounds

| Compound Class | Target | Therapeutic Area | Key Findings |

|---|---|---|---|

| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 | Cancer | Nanomolar inhibitory potency, synergistic interaction with cisplatin (B142131). acs.orgacs.orgresearchgate.net |

| (5-Imidazol-2-yl-4-phenylpyrimidin-2-yl)[2-(2-pyridylamino)ethyl]amines | GSK3 | Antidiabetic | Potent and selective inhibitors, lowered hyperglycemia in rodent models. nih.gov |

| 4-Amino-2-phenylpyrimidines | GPR119 | Diabetes | Potent agonists, improved glucose tolerance in mice. nih.govnih.gov |

| N-Phenylpyrimidine-2-amines | FGFR4 | Cancer | Selective and irreversible inhibitors, suppressed tumor cell proliferation. nih.gov |

| N-Phenylpyrimidine-4-amines | FLT3 | Leukemia | Designed novel compounds with predicted inhibitory activity. nih.govnih.gov |

High-Throughput Screening (HTS) in Drug Discovery Initiatives

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their ability to interact with a specific biological target. japsonline.com The this compound scaffold and its derivatives are frequently included in compound libraries for HTS campaigns due to their favorable chemical properties and potential for biological activity.

A notable success story from HTS is the discovery of ML323, a potent and selective inhibitor of the USP1/UAF1 deubiquitinase complex. nih.govacs.orgresearchgate.net This compound was identified from a screen of over 400,000 compounds. acs.orgnih.govacs.orgresearchgate.net The initial hits from the HTS were then subjected to medicinal chemistry optimization to improve their potency and drug-like properties. acs.org

HTS has been instrumental in identifying this compound derivatives as inhibitors for a variety of other targets as well. These screens often utilize fluorescence-based assays or other sensitive detection methods to quickly identify active compounds. japsonline.com The hits from these screens serve as starting points for more focused drug discovery efforts.

Development of Targeted Therapeutic Agents

The this compound framework has been successfully utilized in the development of targeted therapeutic agents that act on specific molecular targets involved in disease pathogenesis. This targeted approach aims to maximize efficacy while minimizing off-target effects.

One of the most significant applications is in the development of kinase inhibitors. For example, N-phenylpyrimidine-2-amine derivatives have been designed as selective inhibitors of Axl kinase and cyclin-dependent kinases (CDKs), both of which are implicated in cancer progression. Furthermore, ponatinib-based N-phenylpyrimidine-2-amine derivatives have been developed as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma. nih.gov